N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide
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Overview
Description
N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorobenzyl ether, a thiadiazole ring, a cyano group, and a morpholinonicotinamide moiety, which contribute to its diverse reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Ether: The chlorobenzyl ether group can be introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate is treated with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the Morpholinonicotinamide Moiety: The final step involves the coupling of the cyano-thiadiazole intermediate with morpholinonicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.
Scientific Research Applications
N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide can be compared with other similar compounds, such as:
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound features a similar chlorobenzyl group but differs in the core structure, having a triazinan ring instead of a thiadiazole ring.
4-((4-chlorobenzyl)oxy)-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide: This compound also contains a chlorobenzyl ether group but has a different core structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, which may offer distinct advantages in specific applications.
Properties
Molecular Formula |
C20H17ClN6O3S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methoxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClN6O3S/c21-14-3-1-13(2-4-14)12-30-20-26-25-19(31-20)24-18(28)16-6-5-15(11-22)23-17(16)27-7-9-29-10-8-27/h1-6H,7-10,12H2,(H,24,25,28) |
InChI Key |
MHVKHOLEUJWEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)C#N)C(=O)NC3=NN=C(S3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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